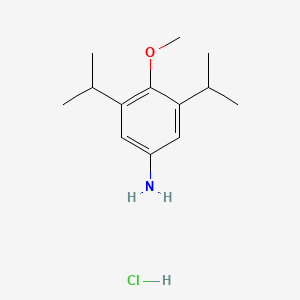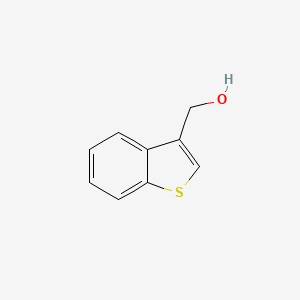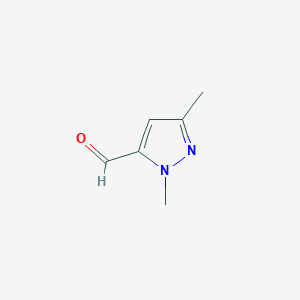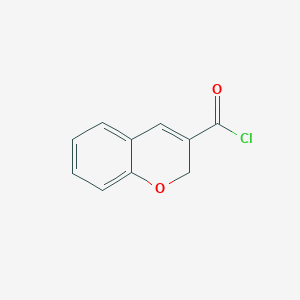
2H-chromene-3-carbonyl chloride
Vue d'ensemble
Description
2H-chromene-3-carbonyl chloride is a unique chemical compound with the empirical formula C10H7ClO2 . It is part of a broader class of compounds known as 2H-chromenes, which are important oxygen heterocycles . These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules, and have also been used extensively in materials science and organic synthesis .
Synthesis Analysis
Two major synthetic strategies have been developed for 2H-chromenes . These strategies focus on benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . An efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones has also been realized via a solvent-controlled and rhodium (III)-catalyzed C–H activation/unusual [3 + 3] annulation sequence .Molecular Structure Analysis
The molecular weight of 2H-chromene-3-carbonyl chloride is 194.61 . The SMILES string representation of the compound is ClC(=O)C1=Cc2ccccc2OC1 .Chemical Reactions Analysis
2H-chromenes have been the subject of extensive research due to their wide range of applications. The synthesis of these compounds often involves benzopyran ring formation and cyclization reactions . Additionally, the late-stage functionalization of the parent 2H-chromenes has been a focus of recent advances in this field .Physical And Chemical Properties Analysis
The melting point of 2H-chromene-3-carbonyl chloride is 73 °C, and its predicted boiling point is 309.6±42.0 °C . The predicted density of the compound is 1.344±0.06 g/cm3 .Applications De Recherche Scientifique
- Summary of Application : 2H-chromenes are important oxygen heterocycles that are widely used in natural products, pharmaceutical agents, and biologically relevant molecules. They have also been used broadly in materials science and organic synthesis .
- Methods of Application : Two major synthetic strategies have been developed towards such compounds .
- Results or Outcomes : The development of these synthetic strategies has led to advances in the field of organic and biomolecular chemistry .
- Summary of Application : 2H-chromene-3-carbonyl-based compounds have been used as selective estrogen receptor degraders (SERDs). These compounds not only block ERα activity but degrade this receptor at the same time and are effective in relapsed ERα positive breast cancer patients who have accepted other endocrine therapies .
- Methods of Application : A series of 2H-chromene-3-carbonyl-based SERDs with phenyl acrylic acid group as the side chain were designed and synthesized .
- Results or Outcomes : Compound XH04 containing 7-hydroxy-2H-chromene-3-carbonyl skeleton exhibited potent activities in 2D (IC 50 = 0.8 μM) and 3D cells culture models (MCF-7) and had the best ERα binding affinity .
- Summary of Application : 2H-chromenes show a variety of activities, including antiviral, anti-tumor, anti-bacterial/antimicrobial, fungicidal, antioxidative, insecticidal agents, and activator of potassium channels effects .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific activity being targeted .
- Results or Outcomes : The outcomes also vary, but in general, compounds that possess the 2H-chromene group have shown promising results in a variety of fields .
Organic & Biomolecular Chemistry
Bioorganic Chemistry
Pharmaceutical Chemistry
- Summary of Application : 2H-chromenes have been used broadly in materials science .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific activity being targeted .
- Results or Outcomes : The outcomes also vary, but in general, compounds that possess the 2H-chromene group have shown promising results in a variety of fields .
- Summary of Application : 2H-chromenes have been used broadly in organic synthesis .
- Methods of Application : Two major synthetic strategies have been developed towards such compounds .
- Results or Outcomes : The development of these synthetic strategies has led to advances in the field of organic and biomolecular chemistry .
Materials Science
Chemical Synthesis
- Chemical Synthesis
- Summary of Application : 2H-chromenes have been used broadly in chemical synthesis .
- Methods of Application : Two major synthetic strategies have been developed towards such compounds .
- Results or Outcomes : The development of these synthetic strategies has led to advances in the field of organic and biomolecular chemistry .
Safety And Hazards
Orientations Futures
2H-chromenes represent an important class of compounds with versatile biological profiles. Researchers have discovered several routes for the synthesis of a variety of 2H-chromene analogs that exhibited unusual activities by multiple mechanisms . This suggests that 2H-chromene-3-carbonyl chloride and related compounds may have potential for further development in various fields, including materials science, organic synthesis, and pharmaceutical applications .
Propriétés
IUPAC Name |
2H-chromene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKZPVOAMHWVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380182 | |
| Record name | 2H-chromene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromene-3-carbonyl chloride | |
CAS RN |
41873-72-7 | |
| Record name | 2H-chromene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)
![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)
![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)
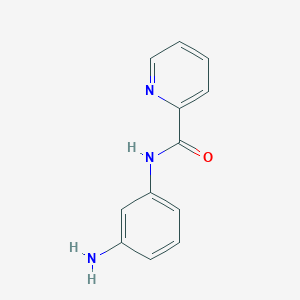

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)



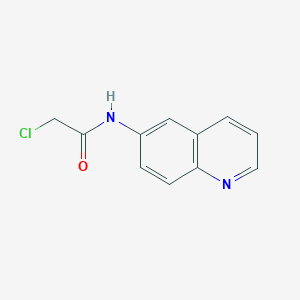
![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)
